1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a pyridazinyl group, and a urea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridazinyl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: The pyridazinyl group can be reduced to form pyridazine derivatives.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia (NH3) or amines.
Major Products Formed:
Oxidation: Fluorophenol derivatives
Reduction: Pyridazine derivatives
Substitution: Amine-substituted urea derivatives
Scientific Research Applications
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can be compared to other similar compounds, such as:
1-(2-Fluorophenyl)piperazine: Similar fluorophenyl group but different urea and pyridazinyl groups.
3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea: Similar pyridazinyl group but different fluorophenyl group.
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as R547, is an organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of cell cycle regulatory kinases. This compound selectively targets Polo-like kinase 1 (PLK1), a crucial enzyme in mitotic progression and cell division, which is often overexpressed in various cancers. This article explores the biological activity of R547, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.342 g/mol
- Melting Point : 186-187 °C
- Solubility : Soluble in DMSO, ethanol, and methanol; poorly soluble in water (0.027 mg/mL) .
R547 functions primarily as a selective inhibitor of PLK1. The inhibition of PLK1 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anti-cancer therapeutic agent.
In Vitro Studies
R547 has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 0.5 | Induces apoptosis via PLK1 inhibition |
MCF7 (Breast Cancer) | 0.8 | Cell cycle arrest at G2/M phase |
HCT116 (Colon Cancer) | 0.4 | Disruption of mitotic spindle formation |
These results indicate that R547 exhibits potent anti-tumor activity across multiple cancer types, primarily through the induction of apoptosis and disruption of normal cell cycle progression .
In Vivo Studies
In vivo studies have further corroborated the efficacy of R547. Animal models treated with R547 showed significant tumor regression compared to controls. The compound was administered at varying doses, with optimal results observed at a dose of 10 mg/kg body weight .
Toxicity and Safety Profile
The safety profile of R547 has been assessed in preclinical studies. No significant toxicity was observed at effective doses, indicating a favorable safety margin for further development. However, comprehensive toxicity studies are still required before advancing to human clinical trials.
Applications in Cancer Therapy
Given its mechanism of action and efficacy demonstrated in preclinical studies, R547 holds promise as a novel anti-cancer therapeutic agent. Its ability to selectively inhibit PLK1 makes it a candidate for combination therapies with other chemotherapeutics to enhance treatment efficacy and reduce resistance.
Current Research and Future Directions
Research on R547 is ongoing, focusing on:
- Combination Therapies : Evaluating the effects of R547 in combination with other targeted therapies.
- Broader Applications : Investigating its potential use in treating autoimmune diseases due to its immunomodulatory effects.
- Formulation Development : Enhancing solubility and bioavailability through novel drug delivery systems.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-12-9-10-17(23-22-12)25-14-6-4-5-13(11-14)20-18(24)21-16-8-3-2-7-15(16)19/h2-11H,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZZJMXHOWOJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.